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Compound of Interest

Compound Name: Imidazo[2,1-b]thiazol-6-ylmethanol

Cat. No.: B1309577 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Imidazo[2,1-b]thiazol-6-
ylmethanol, a heterocyclic organic compound belonging to the promising class of imidazo[2,1-

b]thiazoles. This class is of significant interest in medicinal chemistry due to its broad spectrum

of biological activities. This document details the compound's chemical identity,

physicochemical properties, and provides representative experimental protocols for its

synthesis and biological evaluation based on established methodologies for this scaffold.

Core Compound Identification and Properties
Imidazo[2,1-b]thiazol-6-ylmethanol is characterized by a fused bicyclic system containing

both an imidazole and a thiazole ring, with a hydroxymethyl group at the 6-position.[1] This

structure serves as a key pharmacophore in the development of various therapeutic agents.

IUPAC Name and Chemical Structure
IUPAC Name: imidazo[2,1-b][1][2]thiazol-6-ylmethanol[3]

Synonyms: Imidazo[2,1-b]thiazole-6-methanol, Midazo[2,1-b]thiazole-6-Methanol[1][4]

CAS Number: 349480-74-6[3][4]

Chemical Structure:
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Physicochemical Data
The known physicochemical properties of Imidazo[2,1-b]thiazol-6-ylmethanol are

summarized below.

Property Value Source(s)

Molecular Formula C₆H₆N₂OS [1]

Molecular Weight 154.19 g/mol

Melting Point 154 °C [4]

Density 1.55 g/cm³ (Predicted) [4]

InChI

InChI=1S/C6H6N2OS/c9-4-5-

3-8-1-2-10-6(8)7-5/h1-

3,9H,4H2

SMILES OCc1cn2ccsc2n1

Biological Activity and Therapeutic Potential
While specific quantitative biological data for Imidazo[2,1-b]thiazol-6-ylmethanol is not

extensively available in public literature, the imidazo[2,1-b]thiazole scaffold is a "privileged"

structure in medicinal chemistry, known to exhibit a wide range of biological activities.[5][6]

Derivatives have been reported as potent anticancer, antimicrobial, antifungal, antiviral, and

anti-inflammatory agents.[5][7][8]

The biological activity is largely attributed to the fused heterocyclic system, which can interact

with various biological targets. For instance, certain derivatives have been shown to act as

microtubule-targeting agents, inducing apoptosis in cancer cells, while others function as

kinase inhibitors.[8][9]

Representative Biological Activities of Imidazo[2,1-
b]thiazole Derivatives
To illustrate the therapeutic potential of this chemical class, the following table summarizes the

activities of closely related imidazo[2,1-b]thiazole analogs.
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Derivative
Class

Activity Type
Target/Cell
Line

Reported IC₅₀ /
MIC

Source(s)

Aryl Hydrazones Anticancer
MDA-MB-231

(Breast)
1.12 µM [10]

Benzimidazole

Conjugates
Anticancer A549 (Lung) 1.08 µM [8]

Benzimidazole

Conjugates

Tubulin

Polymerization
- 1.68 µM [8]

Substituted

Analogues
Anticancer

A375P

(Melanoma)
Sub-micromolar [11]

Spirothiazolidino

nes
Antitubercular

M. tuberculosis

H37Rv
1.6 µg/mL [12]

Spirothiazolidino

nes
FAK Inhibition - Sub-micromolar [9]

Note: The data presented is for derivatives of the core imidazo[2,1-b]thiazole structure and not

for Imidazo[2,1-b]thiazol-6-ylmethanol itself. It serves to highlight the potential of the scaffold.

Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and

biological evaluation of compounds based on the imidazo[2,1-b]thiazole scaffold.

General Synthesis Protocol
The synthesis of imidazo[2,1-b]thiazole derivatives typically involves the Hantzsch reaction,

which is the condensation of a 2-aminothiazole with an α-halocarbonyl compound. For

Imidazo[2,1-b]thiazol-6-ylmethanol, a plausible precursor would be 1,3-dichloroacetone or a

related α,α'-dihaloketone followed by reduction. A more direct approach involves using an α-

haloketone already containing a protected hydroxyl group.

Objective: To synthesize Imidazo[2,1-b]thiazol-6-ylmethanol.

Materials:
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2-Aminothiazole

1-bromo-3-hydroxyacetone (or a protected version like 1-bromo-3-(tert-

butyldimethylsilyloxy)propan-2-one)

Ethanol or Dimethylformamide (DMF)

Sodium bicarbonate (NaHCO₃)

Ethyl acetate

Hexane

Silica gel for column chromatography

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in anhydrous

ethanol.

Addition of Base: Add sodium bicarbonate (1.2 eq) to the solution.

Addition of Ketone: Slowly add a solution of 1-bromo-3-hydroxyacetone (1.1 eq) in ethanol to

the reaction mixture at room temperature.

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the

reaction progress using Thin Layer Chromatography (TLC). The reaction is typically

complete within 4-8 hours.

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to

remove any inorganic salts.

Extraction: Evaporate the solvent under reduced pressure. Dissolve the resulting crude

residue in ethyl acetate and wash with water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel, using a

gradient of hexane and ethyl acetate as the eluent, to yield pure Imidazo[2,1-b]thiazol-6-
ylmethanol.

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C

NMR, and Mass Spectrometry.

Anticancer Activity Evaluation: SRB Assay Protocol
The Sulforhodamine B (SRB) assay is a common method for determining cytotoxicity against

cancer cell lines.[13]

Objective: To determine the in vitro anticancer activity of Imidazo[2,1-b]thiazol-6-ylmethanol
against a human cancer cell line (e.g., MCF-7, breast cancer).

Materials:

Human cancer cell line (e.g., MCF-7)

DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin

Imidazo[2,1-b]thiazol-6-ylmethanol (dissolved in DMSO)

Trichloroacetic acid (TCA), cold

Sulforhodamine B (SRB) solution

Tris base solution

96-well plates

Procedure:

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well)

and incubate for 24 hours at 37 °C with 5% CO₂.

Compound Treatment: Treat the cells with various concentrations of Imidazo[2,1-b]thiazol-
6-ylmethanol (e.g., ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control
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(DMSO) and a positive control (e.g., Cisplatin).

Cell Fixation: After treatment, discard the medium and fix the cells by adding cold 10% TCA

to each well and incubating for 1 hour at 4 °C.

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

Staining: Add 0.057% SRB solution to each well and incubate at room temperature for 30

minutes.

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye

and then air dry.

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀

value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualized Workflows and Pathways
The following diagrams illustrate the general workflow for the development of imidazo[2,1-

b]thiazole-based agents and a representative biological pathway they may influence.

Drug Discovery and Evaluation Workflow
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Caption: A general workflow for the synthesis and evaluation of novel drug candidates.
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Representative Apoptosis Signaling Pathway
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Caption: A simplified diagram of apoptosis induction via caspase activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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